molecular formula C11H10OS B13597362 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol

Cat. No.: B13597362
M. Wt: 190.26 g/mol
InChI Key: OYWIXQGTRKZLDC-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C11H10OS It features a cyclopropane ring attached to a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclopropanation techniques. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(Benzo[b]thiophen-2-yl)cyclopropanone.

    Reduction: Formation of various cyclopropanol derivatives.

    Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.

Scientific Research Applications

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)cyclopropan-1-ol: Similar structure but lacks the benzene ring.

    2-(Benzo[b]thiophen-2-yl)ethanol: Similar functional groups but different ring structure.

    Benzo[b]thiophene-2-carboxylic acid: Contains the benzo[b]thiophene moiety but with a carboxylic acid group.

Uniqueness

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is unique due to the presence of both the cyclopropane ring and the benzo[b]thiophene moiety

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2

InChI Key

OYWIXQGTRKZLDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

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